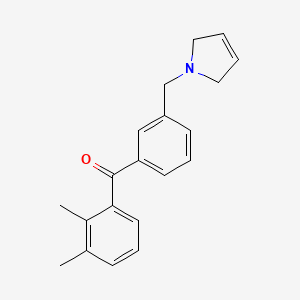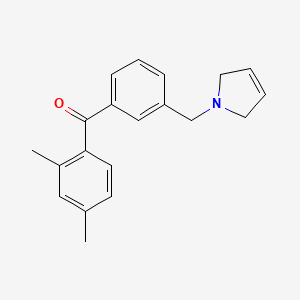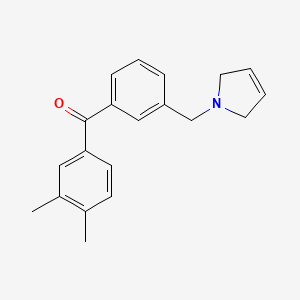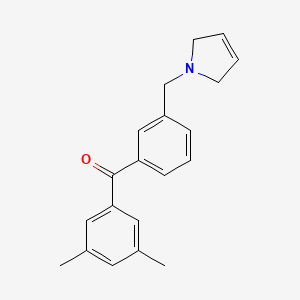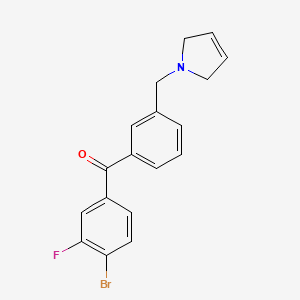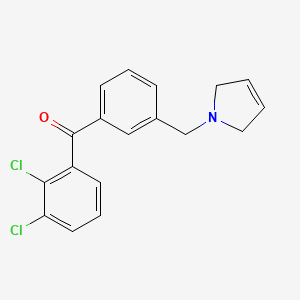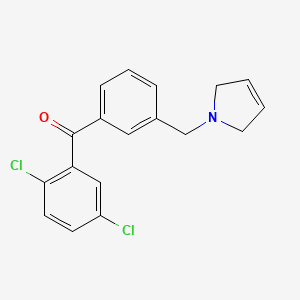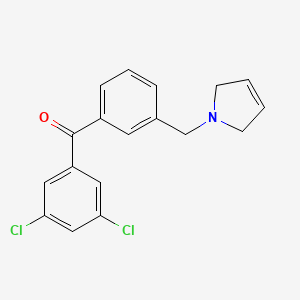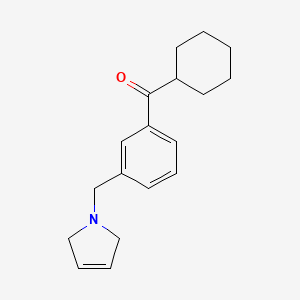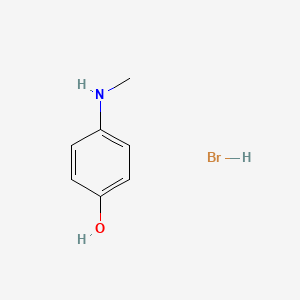
4-(Methylamino)phenol hydrobromide
説明
4-(Methylamino)phenol hydrobromide, also known as 4-[(methylamino)methyl]phenol hydrobromide, is a chemical compound with the CAS Number: 1177277-31-41. It has a molecular weight of 218.091. The compound is typically stored at room temperature and is available in powder form1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-(Methylamino)phenol hydrobromide.Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO.BrH/c1-9-6-7-2-4-8(10)5-3-7;/h2-5,9-10H,6H2,1H3;1H1. This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 4-(Methylamino)phenol hydrobromide.Physical And Chemical Properties Analysis
4-(Methylamino)phenol hydrobromide is a powder that is stored at room temperature1. It has a molecular weight of 218.091. The purity of the compound is typically around 90%1.科学的研究の応用
Cyclization-Activated Prodrugs
4-(Methylamino)phenol hydrobromide, as a basic carbamate of 4-hydroxyanisole, is studied for its potential as a progenitor in cyclization-activated prodrugs. Research shows that these carbamates are stable at low pH but release 4-hydroxyanisole effectively at pH 7.4. The release rates are dependent on the structure and follow predictable, intramolecular cyclization-elimination reactions, making them suitable for drug delivery applications (Saari et al., 1990).
Synthesis of N,N,O Tridentate Ligands
Hydrobromic acid salts of 4-(Methylamino)phenol hydrobromide derivatives have been synthesized for use as N,N,O tridentate ligands. These ligands have shown potential in forming stable complexes with transition metals like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II), which could be significant for applications in catalysis and material science (Kim & Lee, 2006).
Metabolism Studies
4-(Methylamino)phenol hydrobromide is also relevant in the study of xenobiotic metabolism. For instance, it has been used in models like the incubated hen's egg to study the metabolism of xenobiotics, providing insights into how drugs and other foreign compounds are metabolized in biological systems (Kiep et al., 2002).
Chemical Synthesis and Analysis
Its derivatives are involved in the synthesis of various compounds, including those with potential antioxidant, antimicrobial, and anticancer properties. For example, the synthesis of aminoaryloxy-methylamino substituted polyphosphazenes shows promise for biologically active agents (Gwon, 2001).
Biological Evaluations
The compound is also used in biological evaluations, particularly in studies investigating interactions with human proteins, such as human serum albumin. This is crucial for understanding how drugs and other compounds distribute within the human body and their potential effects (Zhang et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm1. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling1.
将来の方向性
The future directions for the use and study of 4-(Methylamino)phenol hydrobromide are not specified in the sources I found. However, as with any chemical compound, future research may uncover new applications and uses.
特性
IUPAC Name |
4-(methylamino)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.BrH/c1-8-6-2-4-7(9)5-3-6;/h2-5,8-9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFPAMKEUJSDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634230 | |
| Record name | 4-(Methylamino)phenol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)phenol hydrobromide | |
CAS RN |
33576-77-1 | |
| Record name | 4-(Methylamino)phenol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

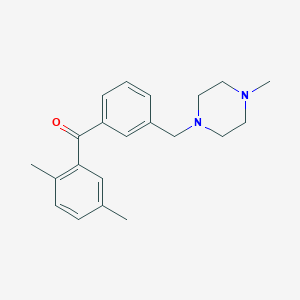
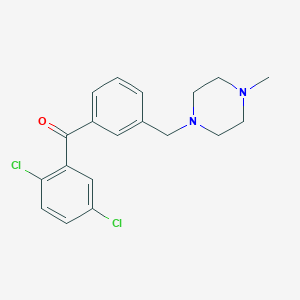
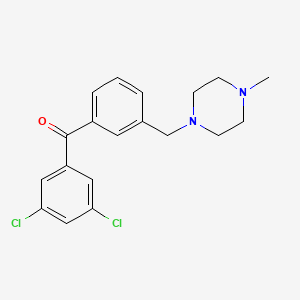

![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)
